

H-L-Tyr(2-azidoethyl)-OH chemical properties

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Compound of Interest

Compound Name: *H-L-Tyr(2-azidoethyl)-OH*

Cat. No.: *B12406286*

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An In-depth Technical Guide to **H-L-Tyr(2-azidoethyl)-OH**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the unnatural amino acid **H-L-Tyr(2-azidoethyl)-OH**, also known as O-(2-azidoethyl)-L-tyrosine. This compound serves as a valuable tool in chemical biology and drug development, primarily due to the versatile reactivity of its azido group.

Core Chemical Properties

H-L-Tyr(2-azidoethyl)-OH is a derivative of the natural amino acid L-tyrosine, where the hydroxyl group of the phenol side chain has been etherified with a 2-azidoethyl group. This modification introduces a bioorthogonal handle for "click chemistry" reactions, allowing for covalent labeling and conjugation under mild, biocompatible conditions.^{[1][2]}

Physicochemical Data

The key physicochemical properties of **H-L-Tyr(2-azidoethyl)-OH** and its common N-Boc protected precursor are summarized below.

Property	H-L-Tyr(2-azidoethyl)-OH	N-Boc-O-(2-azidoethyl)-L-tyrosine
Synonyms	O-(2-azidoethyl)-L-tyrosine, Azidoethoxyphenylalanine, AePhe, 4-(2-azidoethoxy)-L-phenylalanine[3]	Boc-L-Tyr(2-azidoethyl)-OH, (S)-3-(4-(2-azidoethoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid[4]
CAS Number	1570523-47-5[3][5]	1434445-10-9[4][6]
Molecular Formula	C ₁₁ H ₁₄ N ₄ O ₃ [3][5]	C ₁₆ H ₂₂ N ₄ O ₅ [4][6]
Molecular Weight	250.25 g/mol [5]	350.38 g/mol [4]
Appearance	White solid or colorless liquid[4]	Colorless liquid or white solid[4]
Storage Conditions	Store at +2 to +8 °C[3]. The hydrochloride salt is stable at -80°C for 6 months.[7]	Store at 0-8 °C[4]
Purity	Commercially available with >98% chemical purity and >99.9% isomeric purity[3]	Not specified

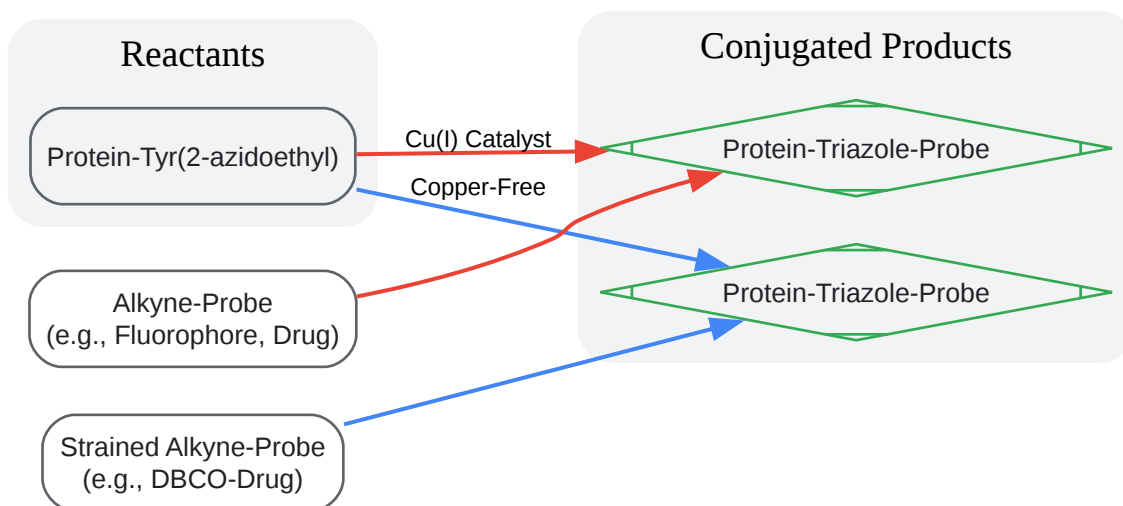
Synthesis Methodology

While specific literature detailing the exact synthesis of **H-L-Tyr(2-azidoethyl)-OH** is not readily available, a general and plausible protocol can be inferred from the well-documented synthesis of its structural analog, O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a widely used PET imaging agent.[8][9][10] The synthesis involves the alkylation of a protected L-tyrosine derivative with an appropriate 2-azidoethylating agent, followed by deprotection.

Proposed Experimental Protocol: Two-Step Synthesis

- Step 1: Protection of L-Tyrosine. The starting material, L-tyrosine, must be appropriately protected to prevent side reactions. The amino group is typically protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is protected as a tert-butyl ester. This yields the precursor Boc-L-Tyr-OtBu.

- Step 2: Synthesis of 2-Azidoethyl Tosylate. 2-Azidoethanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to form 2-azidoethyl tosylate. The tosylate group is an excellent leaving group for the subsequent nucleophilic substitution.
- Step 3: O-Alkylation. The protected Boc-L-Tyr-OtBu is reacted with 2-azidoethyl tosylate in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent like DMF or acetonitrile. This results in the formation of the O-(2-azidoethyl) ether linkage.
- Step 4: Deprotection. The Boc and tert-butyl ester protecting groups are removed simultaneously under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).^{[10][11]}
- Step 5: Purification. The final product, **H-L-Tyr(2-azidoethyl)-OH**, is purified from the reaction mixture using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).^[8]



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